5,6-Dimethyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5,6-Dimethyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O3. . The compound is characterized by a benzofuran ring substituted with two methyl groups at positions 5 and 6, and a carboxylic acid group at position 2.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . The specific effects of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid would require further investigation.
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Dehydrative cyclization and transition-metal catalysis are commonly employed due to their efficiency and reliability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions 3 and 4.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
5,6-Dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar core structure but without the methyl and carboxylic acid substituents.
5-Methyl-1-benzofuran-2-carboxylic acid: A related compound with a single methyl group at position 5.
6-Methyl-1-benzofuran-2-carboxylic acid: A related compound with a single methyl group at position 6.
Uniqueness
5,6-Dimethyl-1-benzofuran-2-carboxylic acid is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. The combination of these substituents with the carboxylic acid group at position 2 provides distinct properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
5,6-dimethyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJELFFCYDVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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